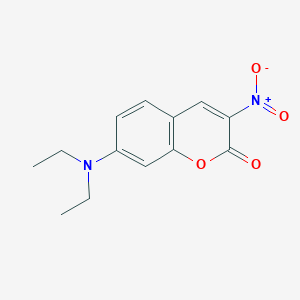

7-(二乙氨基)-3-硝基-2H-色满-2-酮

描述

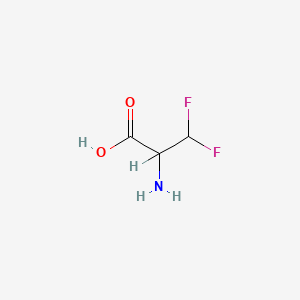

“7-(diethylamino)-3-nitro-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a type of heterocyclic organic compound that are widely used in both organic and medicinal chemistry . They are known for their high fluorescence, a high quantum yield in the visible region, and excellent light stability . They also have a large Stokes shift and good solubility in solvents .

Synthesis Analysis

The synthesis of 7-(diethylamino)-coumarin involves the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate . The subsequent Vilsmeier–Haack formylation of 7-diethylamino-coumarin in 1,2-dichloroethane produces 7-(diethylamino)coumarin-3-carbaldehyde .Physical And Chemical Properties Analysis

“7-(diethylamino)-3-nitro-2H-chromen-2-one” is known for its high fluorescence, a high quantum yield in the visible region, and excellent light stability . It also has a large Stokes shift and good solubility in solvents .科学研究应用

高灵敏度荧光探针

- 7-二乙氨基-2-氧代-2H-色满-3-碳酰肼衍生物已被合成,用于检测水溶液中的 Cu2+ 离子,显示出对其他金属的高选择性 (周鹏,2010).

法医和 OLED 应用

- 基于 7-(二乙氨基)-3-(4-硝基苯基)-2H-色满-2-酮的新型溶剂变色和聚集诱导发射 (AIE) 探针已被开发出来,用于可视化非多孔材料上的潜指纹和有机发光二极管 (OLED) 中 (Naveen Kumar 等人,2021).

Cu 选择性荧光传感

- 基于香豆素-芘的荧光探针已被设计用于选择性检测 Cu2+ 离子,可用作检测生物样品中 Cu2+ 的潜在荧光传感器 (M. Wani 等人,2016).

检测活细胞中的 Cr3+

- 由 7-(二乙氨基)-2-氧代-2H-色满-3-基衍生物合成的探针显示出在活细胞中有效检测 Cr3+ 离子,表明在生物研究中的潜在应用 (Kailasam Saravana Mani 等人,2018).

荧光材料的光物理性质

- 3-(4-(芳基乙炔基)苯基)-7-(二乙氨基)-2H-色满-2-酮的合成显示出强烈的荧光,尤其是在固态中,表明在材料科学中的潜在应用 (T. Shimasaki 等人,2021).

Hg2+ 离子检测

- 7-(二乙氨基)-3-(嘧啶-4-基)-2H-色满-2-酮已被用作比色和荧光化学传感器来检测 Hg2+ 离子,突出了其在环境监测中的效用 (S. Goswami 等人,2013).

近红外光响应杂化纳米粒子

- 基于 7-(二乙氨基)-4-(羟甲基)-2H-色满-2-酮的近红外 (NIR) 光响应生色团已被合成用于癌症治疗,对乳腺癌细胞表现出有效的抑制效果 (Yan Liang 等人,2016).

作用机制

Target of Action

Similar compounds like 7-(diethylamino)coumarin derivatives have been used for labelling synthetic peptides for high-throughput detection

Mode of Action

A related compound, 7-(diethylamino)coumarin, has been reported to exhibit fluorescence properties This suggests that 7-(diethylamino)-3-nitro-2H-chromen-2-one might interact with its targets through fluorescence-based mechanisms, leading to changes that can be detected and quantified

Biochemical Pathways

The specific biochemical pathways affected by 7-(diethylamino)-3-nitro-2H-chromen-2-one are currently unknown. Coumarin derivatives are known to interact with various biochemical pathways . For instance, they have been used as fluorescent labels in peptide synthesis, suggesting a potential role in protein-related pathways

Pharmacokinetics

Related compounds like coumarin derivatives are known to have diverse pharmacokinetic properties

Result of Action

Related compounds have been reported to exhibit fluorescence properties , which could potentially be used to monitor cellular processes

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . For instance, factors such as pH, temperature, and presence of other molecules can affect the fluorescence properties of related compounds

属性

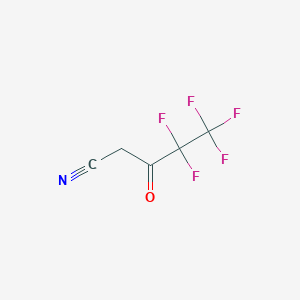

IUPAC Name |

7-(diethylamino)-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14(4-2)10-6-5-9-7-11(15(17)18)13(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMZNADOZXKAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)

acetic acid](/img/structure/B3039488.png)